molecular formula C4H4BrNS B1526762 5-(Bromomethyl)isothiazole CAS No. 208837-85-8

5-(Bromomethyl)isothiazole

Cat. No. B1526762
M. Wt: 178.05 g/mol
InChI Key: BNSKNICKWKLOIF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)isothiazole is a chemical compound with the molecular formula C4H4BrNS . It is used for experimental and research purposes .


Synthesis Analysis

Isothiazoles, including 5-(Bromomethyl)isothiazole, can be synthesized through various methods. These include condensation reactions, metal-catalyzed approaches, and ring rearrangements . In recent years, there has been a focus on developing eco-friendly synthetic strategies, such as metal-free synthetic routes .


Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)isothiazole consists of a five-membered sulfur heterocycle with a bromomethyl group attached .


Chemical Reactions Analysis

Isothiazoles are known for their unique reactivity. They can undergo various transformations, including metal-catalyzed cross-coupling reactions, C–H activation reactions, transition-metal-free reactions, and ring rearrangement reactions .


Physical And Chemical Properties Analysis

5-(Bromomethyl)isothiazole has an average mass of 178.050 Da and a monoisotopic mass of 176.924774 Da . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Corrosion Inhibition

5-(Bromomethyl)isothiazole and its derivatives have been studied for their application as corrosion inhibitors. Research has shown that certain isothiazole derivatives can significantly inhibit the corrosion of metals in acidic environments. For instance, derivatives like 5-amino-1,2,4-triazole and 5-amino-3-mercapto-1,2,4-triazole have demonstrated high inhibition efficiency in protecting mild steel against corrosion in hydrochloric acid solution, acting as mixed-type inhibitors and suggesting a potential role for 5-(Bromomethyl)isothiazole derivatives in similar applications (Hassan, Abdelghani, & Amin, 2007).

Antiviral Activity

Isothiazole derivatives have shown promising results in the field of antiviral research. Compounds synthesized from 5-(Bromomethyl)isothiazole have been tested against a variety of viral infections. For example, 3-methylthio-5-aryl-4-isothiazolecarbonitriles have exhibited broad antiviral spectrum actions, highlighting their potential as novel antiviral agents (Cutrì et al., 2002).

Synthesis of Biologically Active Substances

5-(Bromomethyl)isothiazole serves as a precursor in the synthesis of various biologically active substances, including those with anticancer, antiviral, and antibacterial properties. Its derivatives are explored for their ability to interact with biological targets, suggesting the importance of 5-(Bromomethyl)isothiazole in the design and synthesis of new therapeutic agents (Kletskov et al., 2019).

Environmental and Sustainable Chemistry

The application of 5-(Bromomethyl)isothiazole derivatives in green chemistry has been explored, with studies focusing on their synthesis in water as a solvent, highlighting the shift towards environmentally sustainable chemical practices. This approach not only offers an eco-friendly alternative but also enhances reaction rates and efficiencies, making it a valuable area of research (Zhang et al., 2011).

Safety And Hazards

While specific safety and hazard information for 5-(Bromomethyl)isothiazole was not found, it’s important to handle all chemical substances with appropriate safety measures. This includes using personal protective equipment and following safe handling and storage guidelines .

Future Directions

Isothiazoles, including 5-(Bromomethyl)isothiazole, continue to be a significant area of research due to their wide range of applications in medicinal chemistry and organic synthesis . Future research directions may include the development of new synthetic routes, further exploration of their reactivity, and investigation of their potential applications in drug discovery .

properties

IUPAC Name

5-(bromomethyl)-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-3-4-1-2-6-7-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSKNICKWKLOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733774
Record name 5-(Bromomethyl)-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)isothiazole

CAS RN

208837-85-8
Record name 5-(Bromomethyl)isothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208837-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-1,2-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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